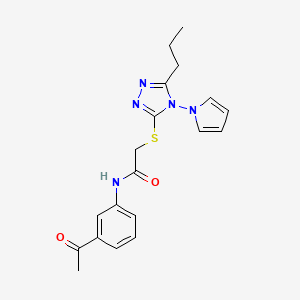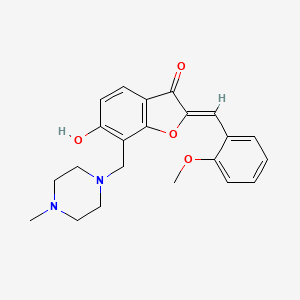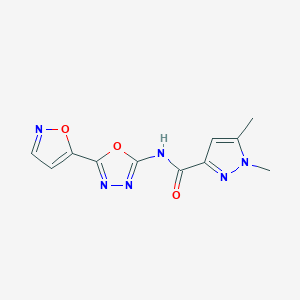
ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 1995 by John W. Huffman, a professor of organic chemistry at Clemson University, and has since been extensively studied for its pharmacological properties.
作用機序
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the brain and central nervous system. Activation of CB1 receptors by ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate leads to a variety of physiological effects, including analgesia, sedation, and euphoria. ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has also been shown to have some affinity for the CB2 receptor, which is primarily located in immune cells and has been implicated in the regulation of inflammation.
Biochemical and Physiological Effects
ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has a variety of biochemical and physiological effects, including analgesia, sedation, and euphoria. It has also been shown to have anti-inflammatory effects, which may make it a promising therapeutic agent for the treatment of inflammatory diseases. Additionally, ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been shown to affect various neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which may contribute to its psychoactive effects.
実験室実験の利点と制限
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several advantages for use in laboratory experiments, including its potency and selectivity for the CB1 receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several limitations, including its potential for abuse and the lack of long-term safety data. Additionally, the psychoactive effects of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate, including:
1. Further investigation of its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation.
2. Development of more selective CB1 receptor agonists that do not have psychoactive effects.
3. Investigation of the long-term safety of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate and other synthetic cannabinoids.
4. Development of novel synthetic cannabinoids with improved pharmacological properties.
5. Investigation of the effects of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate on other neurotransmitter systems, such as the glutamate and GABA systems.
Conclusion
ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It acts as a potent agonist of the CB1 receptor and has a variety of biochemical and physiological effects. While ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several advantages for use in laboratory experiments, it also has several limitations and potential risks. Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate and other synthetic cannabinoids.
合成法
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is synthesized through a multistep process that involves the reaction of 4-chlorobenzoyl chloride with 2-methylindole in the presence of a base. The resulting intermediate is then reacted with ethyl bromoacetate to form the final product. The synthesis of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is relatively straightforward and can be performed in a standard laboratory setting.
科学的研究の応用
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been shown to reduce anxiety-like behaviors in rodents.
特性
IUPAC Name |
ethyl 5-(4-chlorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4/c1-3-30-25(29)23-16(2)27(19-7-5-4-6-8-19)22-14-13-20(15-21(22)23)31-24(28)17-9-11-18(26)12-10-17/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOMVMGJZHKIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

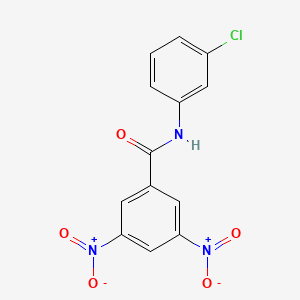
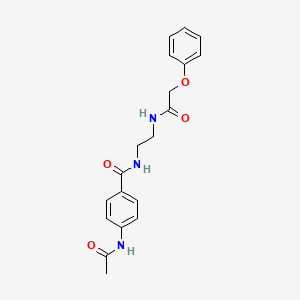
![2-Methyl-4-[4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2886363.png)
![2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2886365.png)
![7-(3,4-difluorophenyl)-3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2886366.png)

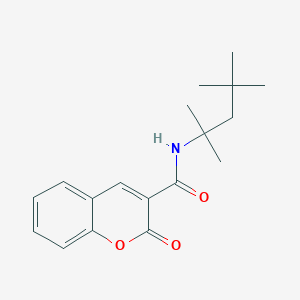
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886369.png)
![1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B2886370.png)
